molecular formula C8H14N4O2 B1520476 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1178125-24-0

6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1520476
CAS No.: 1178125-24-0
M. Wt: 198.22 g/mol
InChI Key: YHHAZWRUFLWOJE-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione, a chemically fascinating compound, belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of ethylurea with ethyl acetoacetate, followed by cyclization under acidic conditions. The optimal reaction conditions include a temperature range of 50-70°C and a slightly acidic pH, ensuring efficient ring closure.

Industrial Production Methods:

  • Industrially, the production often scales up by using batch or continuous flow reactors, maintaining stringent control over reaction parameters to ensure high yield and purity. Solvent extraction and crystallization techniques are employed for purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: 6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo oxidation to form N-oxides, especially when treated with peroxides or other strong oxidizing agents.

  • Reduction: The compound can be reduced to amines under catalytic hydrogenation conditions.

  • Substitution: It is amenable to nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation typically uses hydrogen peroxide or potassium permanganate as reagents.

  • Reduction often requires hydrogen gas with a palladium or platinum catalyst.

  • Substitution reactions utilize a variety of nucleophiles depending on the desired product, often in the presence of a base to facilitate the reaction.

Major Products Formed:

  • Oxidation yields N-oxides of the original structure.

  • Reduction produces primary or secondary amines.

  • Substitution results in a wide range of derivatives, expanding the compound’s utility in different chemical contexts.

Scientific Research Applications

In Chemistry:

  • As a building block for more complex organic molecules, it is invaluable in synthetic organic chemistry for the development of new pharmaceuticals and agrochemicals.

In Biology and Medicine:

  • Research is exploring its potential as an enzyme inhibitor, with implications for treating various diseases, including cancer and bacterial infections.

In Industry:

  • It is used as a precursor for materials science applications, particularly in creating polymers and specialty chemicals with tailored properties.

Mechanism of Action

  • Molecular Targets and Pathways: The compound exerts its biological effects primarily through interaction with specific enzymes, inhibiting their activity by mimicking natural substrates or binding to active sites. This can disrupt critical biological pathways, thereby influencing disease progression or microbial growth.

Comparison with Similar Compounds

  • Uniqueness: The ethyl and amino groups confer unique electronic and steric properties, differentiating it from other pyrimidine derivatives.

  • Similar Compounds: Compounds like 5-Fluorouracil and 5-Bromouracil share the pyrimidine core but differ in substituent groups, affecting their reactivity and biological activity.

Properties

IUPAC Name

6-amino-1-ethyl-5-(ethylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-3-10-5-6(9)12(4-2)8(14)11-7(5)13/h10H,3-4,9H2,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHAZWRUFLWOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N(C(=O)NC1=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
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6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
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6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Amino-1-ethyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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